molecular formula C14H13N3O2S B11724110 2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid

2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B11724110
M. Wt: 287.34 g/mol
InChI Key: BHTKJYOIXYTTLX-UHFFFAOYSA-N
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Description

2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features both imidazole and thiazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid typically involves the condensation of 4-(1H-imidazol-1-yl)benzaldehyde with thiazolidine-4-carboxylic acid under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The thiazolidine ring may interact with proteins and other biomolecules, leading to various biological effects. The compound’s ability to form hydrogen bonds and coordinate with metal ions plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both imidazole and thiazolidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

2-[(4-imidazol-1-ylphenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C14H13N3O2S/c18-14(19)12-8-20-13(16-12)7-10-1-3-11(4-2-10)17-6-5-15-9-17/h1-7,9,12,16H,8H2,(H,18,19)

InChI Key

BHTKJYOIXYTTLX-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=CC2=CC=C(C=C2)N3C=CN=C3)S1)C(=O)O

Origin of Product

United States

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